molecular formula C22H17BrN2OS B2456956 N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1358376-26-7

N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2456956
CAS No.: 1358376-26-7
M. Wt: 437.36
InChI Key: ATZCZCVGDQINRA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H17BrN2OS and its molecular weight is 437.36. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Organic Chemistry

Synthesis of Heterocyclic Compounds : This compound's structural components facilitate the synthesis of various heterocyclic compounds. For instance, thiophenylhydrazonoacetates are synthesized through reactions involving thiophene derivatives, yielding a range of nitrogen-containing heterocycles like pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). Additionally, lithiated thiophenecarboxamides undergo dearomatising cyclisation to form pyrrolinones and azepinones, showcasing the versatility in synthesizing cyclic compounds (Clayden et al., 2004).

Catalysis and Chemical Reactions : The compound also plays a role in catalytic processes and chemical reactions. For example, the thermal decarbonylation of related carboxylates leads to the formation of novel benzoxazine derivatives, indicating its utility in facilitating complex organic transformations (Lisowskaya et al., 2006).

Materials Science and Polymer Chemistry

Conducting Polymers and Electrochemistry : Its derivatives are utilized in the synthesis and electropolymerization of conducting polymers. These polymers exhibit potential in electronic applications due to their reversible doping properties and stability under oxidizing conditions (Hao et al., 2007). Furthermore, new thiophene derivatives have been developed as photostabilizers for poly(vinyl chloride), enhancing the material's resistance to UV-induced degradation, which is crucial for extending the lifespan of PVC products (Balakit et al., 2015).

Pharmacological and Biological Applications

Antimicrobial and Antimalarial Properties : Although the request specified to exclude drug usage and dosage information, it's worth noting that related research has identified potential antimicrobial and antimalarial properties within the chemical family of this compound. For example, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum, suggesting potential applications in developing antimalarial therapies (Banerjee et al., 2011).

Properties

IUPAC Name

N-(4-bromophenyl)-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2OS/c1-15-4-6-16(7-5-15)19-14-27-21(20(19)25-12-2-3-13-25)22(26)24-18-10-8-17(23)9-11-18/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZCZCVGDQINRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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